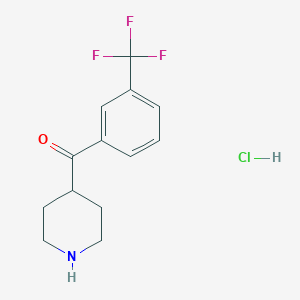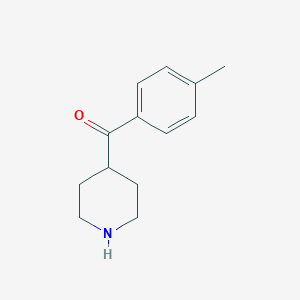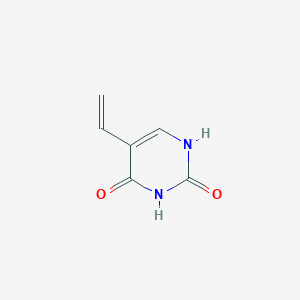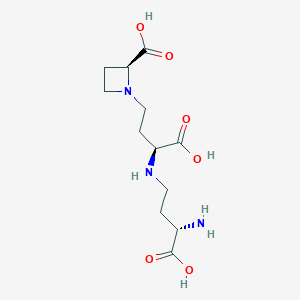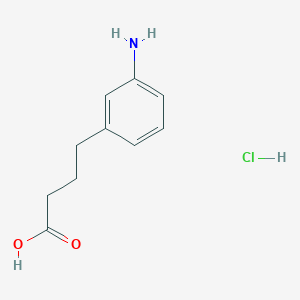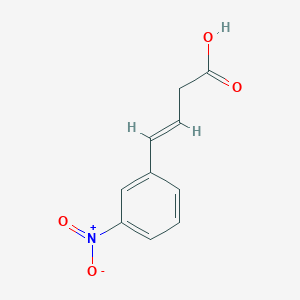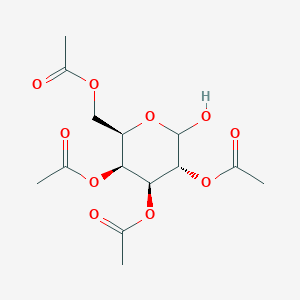
2,3,4,6-四-O-乙酰基-D-吡喃半乳糖
描述
2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a derivative of D-galactose, a monosaccharide that plays a crucial role in various biological processes. This compound is characterized by the acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 of the D-galactopyranose molecule, resulting in a molecule with the formula C14H20O10. It is commonly used in organic synthesis and glycobiology research due to its unique chemical properties.
科学研究应用
2,3,4,6-Tetra-O-acetyl-D-galactopyranose has numerous applications in scientific research:
Glycobiology: It is used to study the structure, synthesis, and function of glycans and glycoproteins.
Drug Development: The compound is utilized in the synthesis of glycosylated drugs and prodrugs, particularly for treating metabolic disorders like galactosemia.
Biochemical Assays: It serves as a reagent in various biochemical assays to investigate enzyme activities and carbohydrate metabolism.
Biomedical Research: The compound is employed in studies related to lipid metabolism and glycosylation processes.
作用机制
Target of Action
It is known that this compound is useful in organic synthesis .
Mode of Action
The attack of a water molecule on this intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
It is known that this compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (cuaac) with molecules containing alkyne groups .
Pharmacokinetics
The compound is known to be a solid at room temperature and has a boiling point of 107-110 °c (lit) .
Action Environment
The compound is known to be stable at a storage temperature of 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be synthesized through the acetylation of D-galactose. The process typically involves the reaction of D-galactose with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 2,3,4,6-tetra-O-acetyl-D-galactopyranose follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-acetyl-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactose.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Hydrolysis: D-galactose is the primary product.
Substitution: The products depend on the nucleophile used, resulting in various substituted galactopyranose derivatives.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
相似化合物的比较
2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be compared with other acetylated sugars such as:
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Similar in structure but derived from D-glucose, it exhibits different reactivity due to the orientation of the hydroxyl groups.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Benzyl groups replace the acetyl groups, providing different protective properties and reactivity.
1,2,3,4,6-Penta-O-acetyl-D-galactopyranose: An additional acetyl group at position 1 alters the compound’s reactivity and applications.
These comparisons highlight the unique properties of 2,3,4,6-tetra-O-acetyl-D-galactopyranose, particularly its selective acetylation pattern, which makes it valuable for specific synthetic and research applications.
属性
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RRYROLNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453632 | |
| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47339-09-3 | |
| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


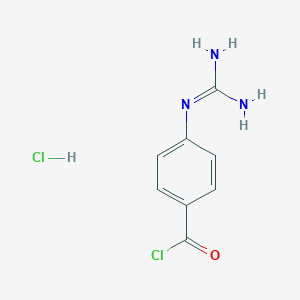
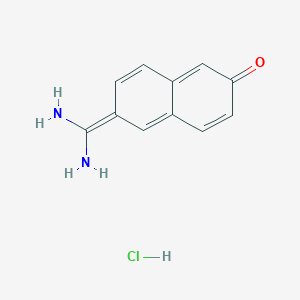
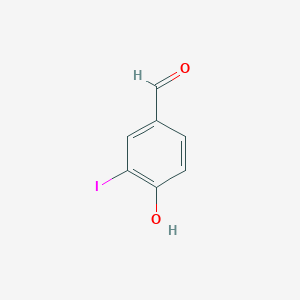
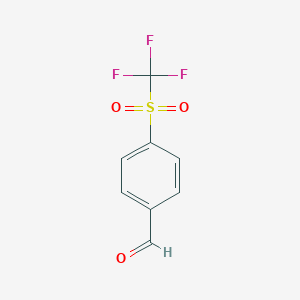
![N,N-[Iminobis(trimethylene)]bis-D-gluconamide](/img/structure/B15631.png)
